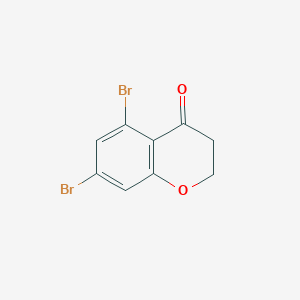

5,7-Dibromochroman-4-one

Description

Structure

3D Structure

Propriétés

IUPAC Name |

5,7-dibromo-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBQPVQWCVLVLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C1=O)C(=CC(=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

5,7-Dibromochroman-4-one: A Comprehensive Technical Guide to Physical Properties, Chemical Reactivity, and Synthetic Applications

Executive Summary

In the landscape of modern drug discovery and organic synthesis, the chroman-4-one scaffold serves as a privileged pharmacophore, forming the structural core of numerous flavonoids, selective estrogen receptor modulators (SERMs), and anticancer agents. Among its highly functionalized derivatives, 5,7-dibromochroman-4-one (CAS: 1344704-76-2) stands out as a critical intermediate[1]. The strategic placement of two bromine atoms at the C5 and C7 positions provides orthogonal handles for transition-metal-catalyzed cross-coupling reactions, enabling the rapid generation of complex molecular libraries[2].

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data sheets. This guide details the physicochemical profiling, mechanistic causality of its de novo synthesis, self-validating analytical protocols, and advanced regioselective applications of 5,7-dibromochroman-4-one[3].

Physicochemical Profiling

Understanding the physical and chemical properties of 5,7-dibromochroman-4-one is foundational for predicting its behavior in both synthetic workflows and biological assays. The electron-withdrawing nature of the two bromine atoms significantly increases the electrophilicity of the C4 ketone and the acidity of the adjacent C3 protons compared to the unsubstituted chroman-4-one[4].

Quantitative Data Summary

| Property | Value |

| Chemical Name | 5,7-Dibromochroman-4-one |

| CAS Registry Number | 1344704-76-2 |

| Molecular Formula | C 9 H 6 Br 2 O 2 |

| Molecular Weight | 305.95 g/mol |

| Monoisotopic Mass | 303.87 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Ketone, Ether) |

| Isotopic Signature (MS) | 1:2:1 triplet (due to 79 Br and 81 Br) |

De Novo Synthesis & Mechanistic Causality

The synthesis of 5,7-dibromochroman-4-one is a masterclass in exploiting molecular symmetry to achieve absolute regiocontrol. The most robust route utilizes 3,5-dibromophenol as the starting material.

Step-by-Step Methodology: Synthesis of 5,7-Dibromochroman-4-one

Phase 1: O-Alkylation

-

Preparation : Charge a round-bottom flask with 3,5-dibromophenol (1.0 equiv) and a 10% aqueous NaOH solution.

-

Addition : Add 3-chloropropanoic acid (1.2 equiv) dropwise at room temperature.

-

Reaction : Reflux the mixture for 4–6 hours. Causality: The basic conditions deprotonate the phenol to form a highly nucleophilic phenoxide, which displaces the chloride via an S N 2 mechanism to yield 3-(3,5-dibromophenoxy)propanoic acid.

-

Isolation : Acidify the cooled mixture with dilute HCl to precipitate the intermediate. Filter, wash with cold water, and dry under vacuum.

Phase 2: Intramolecular Friedel-Crafts Acylation

-

Cyclization : Dissolve the dried intermediate in Eaton's reagent (10 wt% P 2 O 5 in methanesulfonic acid).

-

Heating : Heat the reaction to 80 °C for 2 hours.

-

Mechanistic Causality: Eaton's reagent acts dually as a solvent and a Brønsted/Lewis acid. It protonates and dehydrates the carboxylic acid to generate a highly reactive acylium ion. Due to the C2v symmetry of the 3,5-dibromophenoxy intermediate, the two available ortho positions (C2 and C6) are chemically equivalent. Cyclization at either site yields the identical, regiochemically pure 5,7-dibromochroman-4-one.

-

-

Quench & Extraction : Pour the hot mixture over crushed ice to quench the acid. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with saturated NaHCO 3 and brine, dry over anhydrous Na 2 SO 4 , and concentrate in vacuo.

-

Purification : Recrystallize the crude solid from ethanol to obtain the pure product.

Synthetic pathway and regioselective functionalization of 5,7-dibromochroman-4-one.

Analytical Validation & Self-Validating Protocols

To ensure scientific integrity, the structural confirmation of 5,7-dibromochroman-4-one must be treated as a self-validating system. Relying on a single analytical method is insufficient; orthogonal techniques must corroborate the structure.

Self-Validating Analytical Workflow

-

LC-MS (ESI+) : The mass spectrum must exhibit a characteristic 1:2:1 isotopic triplet at m/z 304.9, 306.9, and 308.9 [M+H] + . This isotopic signature definitively validates the presence of exactly two bromine atoms, confirming that no debromination occurred during the harsh acidic cyclization.

-

1 H NMR (DMSO- d6 ) :

-

Pyran Ring : Two distinct triplets at ~4.5 ppm (C2-H 2 ) and ~2.8 ppm (C3-H 2 ) confirm the intact dihydropyran ring.

-

Aromatic Regiochemistry (Crucial) : The aromatic protons at C6 and C8 appear as two doublets (~7.5 ppm and ~7.2 ppm) with a small meta-coupling constant ( J≈1.5 Hz). The absence of a highly deshielded proton near 7.8–8.0 ppm (which would correspond to a C5 proton adjacent to the carbonyl) definitively proves that the C5 position is occupied by a bromine atom, validating the regiochemical outcome.

-

Self-validating analytical workflow for structural and purity confirmation.

Regioselective Downstream Applications

For drug development professionals, the true value of 5,7-dibromochroman-4-one lies in its differential reactivity. The two bromine atoms are not chemically equivalent.

Steric Discrimination in Palladium-Catalyzed Cross-Coupling: The C5 bromine is highly sterically hindered by the adjacent C4 ketone (peri-interaction), whereas the C7 bromine is relatively unhindered. Consequently, Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) will occur regioselectively at the C7 position first .

Protocol: Regioselective Suzuki-Miyaura Coupling at C7

-

Preparation : In an oven-dried Schlenk flask under argon, combine 5,7-dibromochroman-4-one (1.0 equiv), an arylboronic acid (1.05 equiv), and K 2 CO 3 (2.0 equiv). Note: A slight excess of boronic acid prevents over-coupling.

-

Catalyst Addition : Add Pd(dppf)Cl 2 (0.05 equiv). Causality: The bulky dppf ligand amplifies the steric discrimination between the hindered C5-Br and the accessible C7-Br, ensuring high regioselectivity.

-

Solvent : Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Water is critical to dissolve the inorganic base and activate the boronic acid via the formation of a reactive boronate complex.

-

Reaction : Heat the mixture to 80 °C for 6 hours. Monitor via LC-MS to ensure the reaction halts at the mono-coupled product.

-

Workup & Purification : Cool, dilute with EtOAc, wash with water/brine, dry over MgSO 4 , and purify via flash column chromatography to isolate the 7-aryl-5-bromochroman-4-one. The remaining C5 bromine can subsequently be functionalized using harsher conditions or a different coupling partner, enabling the synthesis of highly diverse, asymmetric 5,7-disubstituted analogs.

References

-

NextSDS - 5,7-dibromochroman-4-one — Chemical Substance Information URL:[1]

-

BLD Pharm - 1391220-52-2 | 7-Bromo-4-oxochroman-8-carbonitrile (Related Catalog) URL:[2]

-

ChemicalBook - 5,7-dibromochroman-4-one | 1344704-76-2 URL:[4]

-

Ambeed - 1344704-76-2 | 5,7-Dibromochroman-4-one URL:[3]

Sources

1H and 13C NMR Characterization of 5,7-Dibromochroman-4-one: A Comprehensive Technical Guide

Executive Summary

In contemporary drug discovery, the chroman-4-one (2,3-dihydro-4H-chromen-4-one) scaffold is recognized as a highly privileged pharmacophore, frequently embedded in agents designed for anti-inflammatory, anticancer, and neuroprotective indications [1]. The strategic halogenation of this core—specifically the incorporation of bromine atoms at the C5 and C7 positions to form 5,7-dibromochroman-4-one (CAS: 1344704-76-2)—dramatically alters the molecule's lipophilicity, steric bulk, and electronic topography [2].

For medicinal chemists and analytical scientists, precise structural verification of this intermediate is non-negotiable. Misassignment of the halogenation pattern can lead to catastrophic downstream failures in structure-activity relationship (SAR) campaigns. This whitepaper provides an authoritative, in-depth analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) chemical shifts of 5,7-dibromochroman-4-one, detailing the causality behind the spectral data and providing a self-validating experimental protocol for high-fidelity acquisition.

Structural Anatomy & Electronic Topography

To accurately predict and assign the NMR spectra of 5,7-dibromochroman-4-one, one must first deconstruct the electronic effects governing the chroman-4-one core. The numbering system dictates that the ether oxygen is at position 1, the aliphatic carbons at positions 2 and 3, and the carbonyl carbon at position 4. The aromatic ring comprises positions 4a (bridgehead), 5, 6, 7, 8, and 8a (bridgehead).

In 5,7-dibromochroman-4-one, the bromine substituents at C5 and C7 exert competing inductive (-I) and resonance (+M) effects.

-

Inductive Withdrawing (-I): Bromine is highly electronegative, deshielding adjacent nuclei.

-

Resonance Donating (+M): The lone pairs on bromine can delocalize into the aromatic π -system, shielding the ortho and para positions.

However, the dominant forces dictating the chemical shifts of the remaining aromatic protons (H6 and H8) are the powerful electron-withdrawing nature of the C4 carbonyl and the electron-donating nature of the C1 ether oxygen [3].

Logic tree determining the chemical shifts of H6 and H8 based on electronic environments.

Experimental Protocol: High-Fidelity NMR Acquisition

To ensure reproducibility and eliminate solvent-induced chemical shift perturbations, the following self-validating protocol must be strictly adhered to. We utilize deuterated chloroform (CDCl 3 ) not merely for its solubilizing power, but because its low dielectric constant preserves the intrinsic intramolecular electronic effects of the bromine substituents [3].

Step-by-Step Methodology

-

Sample Preparation:

-

Weigh exactly 15.0 mg of 5,7-dibromochroman-4-one (purity >98%).

-

Dissolve completely in 0.6 mL of CDCl 3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: A concentration of ~25 mg/mL is optimal; it is high enough to yield excellent signal-to-noise (S/N) for 13 C within a reasonable timeframe, yet low enough to prevent viscosity-induced line broadening.

-

-

Tube Preparation & Degassing:

-

Transfer the solution to a precision 5 mm NMR tube (Norell or Wilmad, 500 MHz grade).

-

Briefly sonicate the tube for 30 seconds to remove dissolved paramagnetic oxygen, which can accelerate transverse relaxation ( T2 ) and broaden spectral lines.

-

-

Instrument Tuning & Locking:

-

Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.

-

Lock onto the deuterium signal of CDCl 3 (7.26 ppm).

-

Perform rigorous 3D gradient shimming to optimize the Z-axis magnetic field homogeneity. Self-Validation: The full width at half maximum (FWHM) of the TMS signal must be ≤ 0.8 Hz.

-

-

Acquisition Parameters:

-

1 H NMR: 16 scans, 2-second relaxation delay (D1), 30° flip angle.

-

13 C NMR: 1024 to 2048 scans, 2-second relaxation delay, with WALTZ-16 proton decoupling to collapse multiplet complexities into sharp singlets.

-

-

Processing:

-

Apply a 0.3 Hz exponential line-broadening window function to the 13 C Free Induction Decay (FID) prior to Fourier Transformation to enhance S/N. Phase and baseline correct manually.

-

Standardized experimental workflow for high-fidelity NMR acquisition.

1 H NMR Chemical Shifts & Spin-Spin Coupling

The 1 H NMR spectrum of 5,7-dibromochroman-4-one is highly diagnostic, cleanly dividing into an aliphatic region representing the heterocyclic ring and an aromatic region representing the halogenated benzene ring.

Aliphatic Region (C2 and C3 Protons)

The chromanone aliphatic core consists of two adjacent methylene groups.

-

H2 Protons (Ether adjacent): Because they are directly attached to the carbon bonded to the highly electronegative oxygen, the H2 protons are heavily deshielded. They appear as a triplet-like multiplet at ~4.55 ppm .

-

H3 Protons (Carbonyl adjacent): These protons are α to the C=O group. The anisotropic deshielding cone of the carbonyl pulls them downfield, but less so than the ether oxygen. They appear as a triplet-like multiplet at ~2.85 ppm [1].

-

Coupling: The H2 and H3 protons couple with each other, typically exhibiting a vicinal coupling constant ( 3J ) of ~6.5 Hz.

Aromatic Region (H6 and H8 Protons)

Because positions 5 and 7 are occupied by bromine, only H6 and H8 remain on the aromatic ring. They are meta to one another, which is confirmed by a small meta-coupling constant ( 4J≈1.8−2.0 Hz).

-

H6 Proton: Located between the two bromine atoms and meta to the electron-withdrawing carbonyl group. The combined deshielding effects push this proton significantly downfield to ~7.65 - 7.80 ppm .

-

H8 Proton: Located between the C7 bromine and the C1 ether oxygen. The strong resonance electron-donating effect (+M) of the ether oxygen ortho to this position shields the proton, shifting it upfield relative to H6, typically resonating at ~7.20 - 7.35 ppm .

Table 1: 1 H NMR Spectral Data Summary

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Environment |

| H2 | 4.50 – 4.60 | Triplet (t) | 2H | ~ 6.5 | Deshielded by adjacent ether Oxygen (-I effect). |

| H3 | 2.80 – 2.90 | Triplet (t) | 2H | ~ 6.5 | Deshielded by adjacent Carbonyl group. |

| H8 | 7.20 – 7.35 | Doublet (d) | 1H | ~ 2.0 | Shielded by ortho Oxygen (+M effect); meta coupling to H6. |

| H6 | 7.65 – 7.80 | Doublet (d) | 1H | ~ 2.0 | Deshielded by meta Carbonyl and two ortho Bromines. |

13 C NMR Chemical Shifts & Relaxation Dynamics

The 13 C NMR spectrum provides a definitive map of the carbon skeleton. The application of Lynch and Hammett correlations allows us to accurately predict how the dibromo substitution alters the base chroman-4-one shifts [3].

The Heterocyclic Core

-

C4 (Carbonyl): The most deshielded carbon in the molecule due to the intense polarization of the C=O double bond. It resonates at ~190.0 - 192.0 ppm .

-

C2 (Aliphatic O-C): Directly bound to oxygen, resonating at ~67.0 ppm .

-

C3 (Aliphatic C-C=O): Resonates at ~37.7 ppm [1].

The Halogenated Aromatic Ring

The introduction of bromine atoms induces the "heavy atom effect," which causes an upfield shift (shielding) of the ipso carbons (C5 and C7) relative to an unsubstituted aromatic ring.

-

C5 (C-Br): The heavy atom effect of bromine drives this carbon to ~123.3 ppm .

-

C7 (C-Br): Similarly experiences the heavy atom effect, but is further influenced by being para to the carbonyl group, landing at ~132.2 ppm .

-

C8a (Bridgehead O-C): The most deshielded aromatic carbon due to direct attachment to the ether oxygen. It resonates at ~161.0 - 162.5 ppm .

Table 2: 13 C NMR Spectral Data Summary

| Carbon Position | Chemical Shift ( δ , ppm) | Hybridization | Environment / Assignment |

| C3 | ~ 37.7 | sp 3 | Aliphatic CH 2 , α to Carbonyl |

| C2 | ~ 67.0 | sp 3 | Aliphatic CH 2 , adjacent to Ether Oxygen |

| C8 | ~ 120.0 | sp 2 | Aromatic CH, ortho to Ether Oxygen |

| C4a | ~ 123.1 | sp 2 | Aromatic Quaternary, Bridgehead to Carbonyl |

| C5 | ~ 123.3 | sp 2 | Aromatic Quaternary, C-Br (ipso heavy atom effect) |

| C6 | ~ 128.1 | sp 2 | Aromatic CH, between two Bromines |

| C7 | ~ 132.2 | sp 2 | Aromatic Quaternary, C-Br (para to Carbonyl) |

| C8a | ~ 162.3 | sp 2 | Aromatic Quaternary, Bridgehead to Ether Oxygen |

| C4 | ~ 191.0 | sp 2 | Ketone Carbonyl (C=O) |

(Note: Exact chemical shift values may vary slightly by ± 0.5 ppm depending on exact sample concentration and temperature during acquisition).

Conclusion

The NMR characterization of 5,7-dibromochroman-4-one is a masterclass in understanding competing electronic effects. The 1 H NMR spectrum is anchored by the distinct chemical shift differential between the H6 and H8 protons, driven by the shielding resonance of the ether oxygen versus the deshielding pull of the carbonyl. Concurrently, the 13 C NMR spectrum is defined by the heavy atom effect of the bromine substituents at C5 and C7. By adhering to the stringent acquisition protocols outlined in this guide, analytical scientists can ensure the absolute structural integrity of this critical pharmacophore in their drug development pipelines.

References

-

Gorobets, N. Y., et al. "Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies." Molecules, vol. 25, no. 9, 2020, p. 2068. National Center for Biotechnology Information (NCBI). Available at:[Link]

-

NextSDS Chemical Database. "5,7-dibromochroman-4-one — Chemical Substance Information." NextSDS, 2024. Available at:[Link]

-

Kallberg, E., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 14, 2012, pp. 6382–6390. American Chemical Society (ACS). Available at:[Link]

Mass Spectrometry Fragmentation Pathways of 5,7-Dibromochroman-4-one: A Mechanistic and Methodological Guide

Executive Summary

Chroman-4-ones represent a privileged class of heterocyclic scaffolds in medicinal chemistry, frequently utilized as core structures for bioactive molecules ranging from broad-spectrum antimicrobial agents to selective Sirtuin 2 (SIRT2) inhibitors[1][2]. The strategic halogenation of the chromanone core—specifically the incorporation of bromine atoms at the 5 and 7 positions—dramatically alters the molecule's electronic topology, lipophilicity, and target binding affinity.

During drug development and pharmacokinetic profiling, accurate structural elucidation of these halogenated derivatives relies fundamentally on mass spectrometry (MS) and tandem mass spectrometry (MS/MS). This technical guide provides an in-depth mechanistic analysis of the fragmentation pathways of 5,7-dibromochroman-4-one, detailing the causality behind its gas-phase dissociation and providing a self-validating experimental protocol for analytical scientists.

Isotopic Signatures: The First Layer of Validation

Before analyzing tandem MS fragmentation, the identification of the precursor ion acts as a critical, self-validating gateway. Bromine is unique among halogens due to its two stable isotopes, 79Br and 81Br , which exist in a nearly 1:1 natural abundance ratio (50.69% and 49.31%, respectively).

For 5,7-dibromochroman-4-one ( C9H6Br2O2 ), the presence of two bromine atoms generates a highly diagnostic 1:2:1 isotopic cluster for the molecular ion [M]+∙ or protonated molecule [M+H]+ . Recognizing this triplet cluster ensures that the intact dibrominated core is isolated before applying collision energy, effectively ruling out non-halogenated isobaric interferences.

Core Fragmentation Mechanisms

The gas-phase fragmentation of 5,7-dibromochroman-4-one is dictated by the thermodynamic stability of the resulting product ions and the specific saturation of the 2,3-dihydro- γ -pyranone ring (the C-ring).

Pathway A: Retro-Diels-Alder (RDA) Cleavage

Unlike chromones, which possess a rigid C2-C3 double bond, chroman-4-ones feature a saturated C2-C3 bond. This saturation renders the C-ring highly susceptible to Retro-Diels-Alder (RDA) cleavage under high-energy collisions or electron ionization[3][4].

-

Mechanism: Cleavage of the O1-C2 and C3-C4 bonds results in the expulsion of a neutral ethylene molecule ( C2H4 , 28 Da).

-

Causality: The driving force behind this cleavage is the relief of heterocyclic ring strain and the generation of a highly conjugated, resonance-stabilized 5,7-dibromobenzoketene radical cation.

Pathway B: Halogen Radical Expulsion

The C-Br bond is relatively labile compared to the aromatic C-C and C-O bonds. Homolytic cleavage of this bond leads to the loss of a bromine radical ( Br∙ , 79 or 81 Da), a well-documented phenomenon in the fragmentation of energetically unstable molecular ions containing halogens[5][6].

-

Mechanism: [M]+∙→[M−Br]++Br∙

-

Causality: The expulsion of the electronegative bromine radical leaves behind a stabilized aromatic cation. This cleavage can occur directly from the molecular ion or sequentially following the RDA cleavage. Notably, upon the loss of a single bromine atom, the isotopic cluster shifts from a 1:2:1 triplet to a 1:1 doublet, providing secondary validation of the pathway.

Pathway C: Carbon Monoxide (CO) Extrusion

Following the RDA ring opening, the resulting benzoketene intermediate frequently undergoes the loss of carbon monoxide ( CO , 28 Da)[3].

-

Mechanism: [M−C2H4]+∙→[M−C2H4−CO]+∙+CO

-

Causality: The extrusion of CO is a classic thermodynamic sink for cyclic ketones and ketenes, leading to ring contraction and the formation of a highly stable cyclopentadienyl-type cation.

Fig 1: Primary mass spectrometry fragmentation pathways of 5,7-dibromochroman-4-one.

Quantitative Data Summary

To facilitate rapid spectral annotation, the predicted quantitative data for the primary fragmentation pathways are summarized below.

| Fragment Ion | Putative Formula | Nominal m/z ( 79Br / 81Br ) | Isotope Pattern | Fragmentation Pathway |

| Molecular Ion | [C9H6Br2O2]+∙ | 304 / 306 / 308 | 1:2:1 | Intact precursor |

| [M−C2H4]+∙ | [C7H2Br2O2]+∙ | 276 / 278 / 280 | 1:2:1 | Retro-Diels-Alder (RDA) cleavage |

| [M−Br]+ | [C9H6BrO2]+ | 225 / 227 | 1:1 | Loss of bromine radical |

| [M−C2H4−CO]+∙ | [C6H2Br2O]+∙ | 248 / 250 / 252 | 1:2:1 | RDA followed by CO extrusion |

| [M−C2H4−Br]+ | [C7H2BrO2]+ | 197 / 199 | 1:1 | RDA followed by Br radical loss |

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To accurately capture these fragmentation pathways and prevent artifact generation, a rigorous analytical protocol is required. This methodology is designed as a self-validating system, ensuring that experimental choices directly support structural confidence.

Step 1: Sample Preparation

-

Action: Dissolve 5,7-dibromochroman-4-one in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using the initial mobile phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

-

Causality: High concentrations lead to detector saturation and in-source dimerization (e.g., [2M+H]+ ), which obscures the true isotopic cluster. Dilution ensures operation within the linear dynamic range of the detector.

Step 2: Chromatographic Separation

-

Action: Inject 2 µL onto a UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm). Utilize a gradient elution from 5% to 95% Acetonitrile over 10 minutes.

-

Causality: The high lipophilicity imparted by the two bromine atoms requires a strong organic gradient for elution. Separation prior to MS isolates the target from potential synthesis impurities (e.g., monobrominated precursors).

Step 3: Ionization and Precursor Isolation

-

Action: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Set the quadrupole to isolate the m/z 304, 306, and 308 cluster.

-

Causality: ESI+ efficiently protonates the ketone oxygen. Self-Validation Check: Before triggering MS/MS, visually confirm the 1:2:1 isotopic ratio. If the ratio is skewed, it indicates co-eluting isobaric interference.

Step 4: Collision-Induced Dissociation (CID) Optimization

-

Action: Apply a normalized collision energy (CE) ramp from 10 eV to 40 eV using Argon or Nitrogen as the collision gas.

-

Causality: A static CE may miss intermediate fragments. Ramping the CE ensures the capture of both low-energy dissociation events (such as the homolytic loss of Br∙ ) and high-energy structural rearrangements (such as the RDA cleavage and subsequent CO extrusion).

Step 5: Orthogonal Spectral Overlay (Data Analysis)

-

Action: Extract the MS/MS spectra specifically triggered from the m/z 304 ( 79Br2 ) and m/z 308 ( 81Br2 ) precursors. Overlay the two spectra.

-

Causality: This is the ultimate self-validation step. Fragments retaining both bromines (like the RDA product) will show a 4 Da shift between the two spectra. Fragments that have lost a bromine will show a 2 Da shift. Fragments that have lost both bromines will align perfectly at the exact same m/z .

Fig 2: Self-validating LC-MS/MS analytical workflow for halogenated chromanones.

References

-

BenchChem. "Mass Spectrometry Fragmentation Analysis: 4'-Bromo-2,2-dimethylbutyrophenone vs. Related Aromatic Ketones". 5

-

Wikipedia. "Fragmentation (mass spectrometry)". 6

-

Taylor & Francis. "Characterization of homoisoflavonoids in fresh and dried Portulaca oleracea L. by HPLC-DAD-ESIMS2". 3

-

MDPI. "Research on Processing-Induced Chemical Variations in Polygonatum Cyrtonema Rhizome by Integrating Metabolomics and Glycomics". 4

-

PMC / NIH. "Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives". 1

-

ACS Publications. "Chroman-4-one- and Chromone-Based Sirtuin 2 Inhibitors with Antiproliferative Properties in Cancer Cells". 2

Sources

- 1. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of 5,7-dibromochroman-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Physicochemical Characterization

The chroman-4-one nucleus is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The introduction of bromine atoms at the 5 and 7 positions of the chroman-4-one core is anticipated to modulate its electronic properties and biological activity. A thorough understanding of the thermodynamic stability and boiling point of 5,7-dibromochroman-4-one is a non-negotiable prerequisite for its advancement as a potential therapeutic agent.

-

Thermodynamic Stability: This property dictates the compound's resistance to decomposition under thermal stress, which is crucial for determining appropriate storage conditions, assessing shelf-life, and ensuring the integrity of the active pharmaceutical ingredient (API) during manufacturing and formulation.[4]

-

Boiling Point: As a fundamental physical property, the boiling point is indicative of the compound's volatility and the strength of its intermolecular forces.[5] This information is vital for optimizing purification techniques such as distillation and for understanding its behavior in various solvent systems.

This guide will delineate both the experimental and computational pathways to elucidate these critical parameters for 5,7-dibromochroman-4-one.

Experimental Determination of Thermodynamic Stability

The primary techniques for assessing the thermodynamic stability of a solid-state pharmaceutical compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6][7] These methods provide complementary information on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a constant rate.[8] This technique is invaluable for determining the temperature at which a compound begins to decompose.[9]

2.1.1. Causality Behind Experimental Choices in TGA

The selection of experimental parameters in TGA is critical for obtaining meaningful and reproducible data. The heating rate, for instance, can influence the observed decomposition temperature. A slower heating rate provides a closer approximation to equilibrium conditions, while a faster rate can shift the decomposition to higher temperatures. The choice of atmosphere (e.g., inert nitrogen or reactive air) is also crucial, as it can reveal susceptibility to oxidation.[8]

2.1.2. Self-Validating TGA Protocol

A robust TGA protocol incorporates internal checks and balances to ensure the validity of the results. This includes the use of certified reference materials for temperature and mass calibration and performing replicate runs to assess reproducibility.

Experimental Protocol: TGA of 5,7-dibromochroman-4-one

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate reference standards.

-

Sample Preparation: Accurately weigh 5-10 mg of 5,7-dibromochroman-4-one into a clean, tared TGA pan (typically alumina or platinum).

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to a temperature sufficiently high to ensure complete decomposition (e.g., 600 °C).

-

-

Data Acquisition: Record the mass loss as a function of temperature.

-

Data Analysis: Determine the onset temperature of decomposition from the resulting TGA thermogram. This is typically identified as the temperature at which a significant mass loss begins.

Data Presentation: TGA

| Parameter | Description |

| Onset of Decomposition (Tonset) | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (Tpeak) | The temperature at which the rate of mass loss is at its maximum. |

| Residue at 600 °C (%) | The percentage of mass remaining at the end of the experiment. |

Mandatory Visualization: TGA Workflow

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[10] It is used to detect thermal events such as melting, crystallization, and solid-state transitions.[11][12] For stability assessment, DSC can reveal the melting point of the compound and any exothermic decomposition events.

2.2.1. Causality Behind Experimental Choices in DSC

Similar to TGA, the heating rate in DSC affects the resolution and position of thermal events. A slower heating rate enhances resolution but may broaden peaks. The sample pan type (e.g., hermetically sealed vs. open) is also a critical choice; sealed pans are used to prevent the loss of volatile decomposition products and to study processes under controlled pressure.[13]

2.2.2. Self-Validating DSC Protocol

A self-validating DSC protocol involves calibrating the instrument for temperature and enthalpy using certified standards like indium.[10] Running a baseline with empty pans before the sample run is essential to correct for any instrumental artifacts.

Experimental Protocol: DSC of 5,7-dibromochroman-4-one

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

-

Sample Preparation: Accurately weigh 2-5 mg of 5,7-dibromochroman-4-one into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min.

-

Temperature Range: 25 °C to a temperature beyond the melting point and into the decomposition region (e.g., 350 °C).

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Determine the melting point (onset and peak temperature) and any exothermic or endothermic events from the DSC thermogram.

Data Presentation: DSC

| Parameter | Description |

| Melting Point (Tm) | The temperature at which the compound transitions from solid to liquid. |

| Enthalpy of Fusion (ΔHfus) | The heat absorbed during melting. |

| Decomposition Exotherm (Tdecomp) | The temperature at which an exothermic decomposition event occurs. |

Mandatory Visualization: DSC Workflow

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Experimental Determination of Boiling Point

The determination of the boiling point of a high molecular weight, potentially thermally labile compound like 5,7-dibromochroman-4-one requires careful consideration of the experimental method.[14][15] Standard distillation may not be suitable if the compound decomposes at its boiling point under atmospheric pressure.

Thiele Tube Method

The Thiele tube method is a microscale technique that is well-suited for determining the boiling point of small quantities of a substance.[16]

3.1.1. Causality Behind Experimental Choices in the Thiele Tube Method

The choice of heating medium (e.g., mineral oil or silicone oil) depends on the expected boiling point of the compound. The rate of heating is critical; slow and steady heating ensures that the temperature of the bath is uniform and accurately reflects the temperature at which the vapor pressure of the sample equals the atmospheric pressure.[16]

Experimental Protocol: Thiele Tube Boiling Point Determination

-

Apparatus Setup: Attach a small test tube containing 0.5-1 mL of 5,7-dibromochroman-4-one to a thermometer. Invert a sealed capillary tube into the test tube.

-

Heating: Immerse the assembly in a Thiele tube filled with a suitable heating oil.

-

Observation: Heat the side arm of the Thiele tube gently with a microburner. Observe the capillary tube. A steady stream of bubbles will emerge as the liquid boils.

-

Boiling Point Determination: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to be drawn back into the capillary tube.

-

Pressure Correction: Record the atmospheric pressure and, if necessary, correct the observed boiling point to standard pressure.

Distillation Under Reduced Pressure

If the compound is found to be thermally unstable at its atmospheric boiling point (as may be indicated by TGA), distillation under reduced pressure is the preferred method for both purification and boiling point determination. By lowering the external pressure, the boiling point of the liquid is reduced.

Computational Prediction of Thermodynamic Stability and Boiling Point

In the absence of experimental data, computational methods can provide valuable estimates of these key physicochemical properties.

Prediction of Boiling Point

Quantitative Structure-Property Relationship (QSPR) models are powerful tools for predicting the boiling points of organic compounds based on their molecular structure.[17][18] These models use molecular descriptors that quantify various aspects of the molecule's topology, geometry, and electronic structure. Machine learning algorithms, such as artificial neural networks and support vector machines, are increasingly being used to develop highly accurate predictive models.[19][20]

Conceptual Workflow for QSPR Boiling Point Prediction

-

Molecular Structure Input: The 2D or 3D structure of 5,7-dibromochroman-4-one is used as the input.

-

Descriptor Calculation: A wide range of molecular descriptors are calculated, including:

-

Topological descriptors: Molecular weight, number of atoms, etc.

-

Electronic descriptors: Dipole moment, polarizability, etc.

-

Quantum chemical descriptors: Derived from quantum mechanical calculations.

-

-

Model Application: The calculated descriptors are fed into a pre-existing, validated QSPR model.

-

Boiling Point Prediction: The model outputs a predicted boiling point for 5,7-dibromochroman-4-one.

Mandatory Visualization: QSPR Prediction Workflow

Caption: Conceptual workflow for QSPR boiling point prediction.

Conclusion

The thermodynamic stability and boiling point of 5,7-dibromochroman-4-one are critical parameters that underpin its potential as a pharmaceutical agent. This guide has provided a comprehensive overview of the authoritative experimental techniques and computational approaches for their determination. By following the detailed, self-validating protocols for TGA, DSC, and boiling point measurement, researchers can obtain the high-quality data necessary to advance the development of this and other novel chroman-4-one derivatives. The integration of computational predictions offers a valuable tool for early-stage assessment and for guiding experimental design.

References

- TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).

- Thermogravimetric Analysis - Improved Pharma. (2022). Improved Pharma.

- Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022). Auriga Research.

- Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020). Veeprho.

- Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024). Open Access Journals.

- EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. (2021). Course Hero.

- Determination of boiling point. (n.d.). SlideShare.

- 5,7-dibromochroman-4-one — Chemical Substance Inform

- Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC. (n.d.).

- Class 11 Chemistry Determination Of Boiling Point Experiment - Vedantu. (n.d.). Vedantu.

- 6.2B: Step-by-Step Procedures for Boiling Point Determination - Chemistry LibreTexts. (2022). Chemistry LibreTexts.

- Determination of Boiling Point of Organic Compounds - GeeksforGeeks. (2025). GeeksforGeeks.

- An In-depth Technical Guide to the Physicochemical Properties of 5,7-Dibromoquinoline - Benchchem. (n.d.). BenchChem.

- Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents - MDPI. (2017). MDPI.

- Differential scanning calorimetry - Wikipedia. (n.d.). Wikipedia.

- [DSC] Differential Scanning Calorimetry. (n.d.). MST.

- Boiling points of halogenated aliphatic compounds: a quantitative structure-property relationship for prediction and validation - PubMed. (2004).

- Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model. (n.d.). ChemRxiv.

- Prediction of Normal Boiling Points of Hydrocarbons from Molecular Structure. (n.d.). Semantic Scholar.

- An In-depth Technical Guide to the Synthesis of (R)

- molecular structure and formula of 5,7-Dibromoquinoline - Benchchem. (n.d.). BenchChem.

- Synthesis and molecular docking studies of new chromane (2-(4-hydroxybenzyl) 3,5,7- trihydroxychroma-4-one) and - ScienceScholar. (2022). ScienceScholar.

- Predicting Boiling Points of Organic Compounds Using Machine Learning: A Linear Regression Approach | by Emmanuel Gabriel | Medium. (2024). Medium.

- Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026). NETZSCH.

- Differential Scanning Calorimetry: A Review 2020 International Journal of Applied Biology and Pharmaceutical Technology Short Co. (n.d.). Semantic Scholar.

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC. (n.d.).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025). Thermo Fisher Scientific.

- 5,7-dihydroxychroman-4-one synthesis - ChemicalBook. (n.d.). ChemicalBook.

- Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship - Academia.edu. (n.d.). Academia.edu.

- 各国の化学品分類とJIS規格の比較表. (2017).

- GHS Classification Summary - PubChem - NIH. (n.d.).

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (2012).

- Solubility and Thermodynamic Aspects of 5,7-Dibromo-8-hydroxyquinoline in Thirteen Neat Solvents at Temperatures from 288.15 to 328.15 (333.15) K - ResearchGate. (2020).

- Synthesis, crystal structure, cytotoxicity and DNA interaction of 5,7-dibromo-8-quinolinolato-lanthanides - PubMed. (2013).

- 5,7-DIBROMO-8-HYDROXYQUINOLINE | 521-74-4 - ChemicalBook. (n.d.). ChemicalBook.

-

Safe Synthesis of 4,7-Dibromo[6][7][9]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. (2018). MDPI.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2‑Selective Inhibitors - Semantic Scholar. (2012). Semantic Scholar.

- GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS) - UNECE. (n.d.).

- Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones - PubMed. (n.d.).

- 1/4 γ-ブチロラクトン,米山薬品工業 ,FC0533,2022年9月9日. (2022). Yoneyama Yakuhin Kogyo.

- Stabilization of anti-aromatic and strained five-membered rings with a transition metal - CORE. (2013). CORE.

- 5,7-Difluorochroman-4-one | C9H6F2O2 | CID 46835427 - PubChem. (n.d.).

- Absolute Boiling Point of the elements - Photographic Periodic Table. (n.d.). Photographic Periodic Table.

- 7-Bromo-5-fluorochroman-4-one | 1092350-58-7 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antitumor agents. 166. Synthesis and biological evaluation of 5,6,7,8-substituted-2-phenylthiochromen-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]

- 6. improvedpharma.com [improvedpharma.com]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. aurigaresearch.com [aurigaresearch.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mst.or.jp [mst.or.jp]

- 13. iomcworld.org [iomcworld.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. iunajaf.edu.iq [iunajaf.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Boiling points of halogenated aliphatic compounds: a quantitative structure-property relationship for prediction and validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. (PDF) Normal Boiling Points for Organic Compounds: Correlation and Prediction by a Quantitative Structure-Property Relationship [academia.edu]

- 19. Accurate Prediction of the Boiling Point of Organic Molecules by Multi-Component Heterogeneous Learning Model [sioc-journal.cn]

- 20. medium.com [medium.com]

Application Note: High-Yield Synthesis of 5,7-Dibromochroman-4-one

Here is a comprehensive Application Note and Protocol for the synthesis of 5,7-dibromochroman-4-one, designed for researchers and drug development professionals.

Introduction and Strategic Overview

The chroman-4-one scaffold is a highly recognized and privileged intermediate in the development of various biologically active compounds, including flavonoids and CFTR modulators[1]. Halogenated derivatives, such as 5,7-dibromochroman-4-one (CAS: 1344704-76-2), are particularly valuable as they provide versatile synthetic handles for downstream cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings).

A widely used, highly scalable method for constructing the chroman-4-one core is the intramolecular Friedel-Crafts cyclization of a 3-phenoxypropanoic acid derivative[2]. To achieve the specific 5,7-dibromo substitution pattern, the synthesis must begin with 3,5-dibromophenol, proceeding through a two-step workflow: an initial O -alkylation followed by an acid-catalyzed intramolecular acylation.

Mechanistic Insights and Experimental Design (Causality)

As a self-validating system, this protocol relies on strict control of reaction parameters to drive regioselectivity and prevent side reactions.

-

Step 1: O -Alkylation (Williamson Ether Synthesis): The reaction between 3,5-dibromophenol and 3-bromopropanoic acid requires a strong base (e.g., aqueous NaOH) to generate the phenoxide nucleophile. Careful temperature control (reflux) ensures complete conversion while minimizing the competitive elimination of 3-bromopropanoic acid to acrylic acid.

-

Step 2: Intramolecular Friedel-Crafts Acylation: The choice of acid catalyst is the most critical parameter in this step[2]. While polyphosphoric acid (PPA) is traditionally used, the electron-withdrawing nature of the two bromine atoms on the aromatic ring significantly deactivates it toward electrophilic aromatic substitution. Therefore, Eaton’s reagent (10 wt% phosphorus pentoxide in methanesulfonic acid) is strongly preferred. Eaton's reagent provides a highly acidic medium with lower viscosity than PPA, facilitating better mass transfer, easier workup, and higher yields for deactivated substrates[3].

-

Regioselectivity: Cyclization of 3-(3,5-dibromophenoxy)propanoic acid inherently directs to the ortho-position relative to the ether oxygen. Because the 2- and 6-positions on the 3,5-dibromophenoxy ring are symmetrically equivalent, cyclization yields a single regioisomer: 5,7-dibromochroman-4-one.

Reaction Workflow Visualization

Workflow for the two-step synthesis of 5,7-dibromochroman-4-one.

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization data for the cyclization of halogenated 3-phenoxypropanoic acids, demonstrating the superiority of Eaton's reagent over traditional catalysts for deactivated rings[3].

| Catalyst System | Temperature (°C) | Reaction Time (h) | Workup Difficulty | Isolated Yield (%) |

| Polyphosphoric Acid (PPA) | 90 - 100 | 12 | High (Viscous) | 35 - 45% |

| Liquid HF | -78 to RT | 12 | Extreme (Hazardous) | 76% |

| Eaton's Reagent (P₂O₅/MeSO₃H) | 70 | 4 | Low (Aqueous Quench) | 82 - 85% |

Detailed Experimental Protocols

Stage 1: Synthesis of 3-(3,5-Dibromophenoxy)propanoic Acid

Objective: Form the ether linkage via base-catalyzed alkylation.

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve NaOH (100 mmol, 4.0 g) in 100 mL of deionized water.

-

Reagent Addition: Add 3,5-dibromophenol (40 mmol, 10.07 g) to the alkaline solution. Stir at room temperature for 15 minutes to ensure complete formation of the sodium phenoxide salt.

-

Alkylation: Slowly add 3-bromopropanoic acid (48 mmol, 7.34 g) to the reaction mixture.

-

Reflux: Heat the mixture to reflux (approx. 100°C) and maintain for 4-6 hours. Monitor the disappearance of the starting phenol via TLC (Hexanes/EtOAc 7:3).

-

Work-up: Cool the reaction mixture to 0-5°C in an ice bath. Slowly acidify the solution using 6M HCl until the pH reaches 2.0. A white to off-white precipitate of the target carboxylic acid will form.

-

Isolation: Filter the precipitate under vacuum, wash extensively with ice-cold water to remove inorganic salts, and dry overnight in a vacuum oven at 45°C.

Stage 2: Intramolecular Friedel-Crafts Acylation

Objective: Cyclize the intermediate to form the chroman-4-one core.

-

Reaction Setup: In a thoroughly dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube (or under an inert argon atmosphere), add Eaton's reagent (10 wt% P₂O₅ in methanesulfonic acid, 50 mL). Note: Eaton's reagent is moisture-sensitive; ensure all glassware is anhydrous[2].

-

Substrate Addition: Slowly add the dry 3-(3,5-dibromophenoxy)propanoic acid (approx. 30 mmol) from Stage 1 into the Eaton's reagent in small portions to prevent clumping.

-

Cyclization: Heat the reaction mixture to 70°C using a pre-heated oil bath. Stir continuously for 4 hours. The temperature must be carefully controlled to promote cyclization without causing substrate decomposition or charring[2].

-

Quenching: Once TLC or HPLC indicates complete consumption of the starting material, remove the flask from the heat. Allow it to cool slightly, then carefully pour the viscous mixture over 300 g of crushed ice with vigorous stirring.

-

Isolation: As the ice melts, the crude 5,7-dibromochroman-4-one will precipitate as a solid. Stir for an additional 30 minutes to ensure complete precipitation and breakdown of any residual anhydrides.

-

Purification: Filter the solid under vacuum and wash with cold water until the filtrate is neutral (pH ~7). Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 5,7-dibromochroman-4-one.

References

-

Moerke, N. J., et al. "Synthesis of Rigidified eIF4E/eIF4G Inhibitor-1 (4EGI-1) Mimetic and Their in Vitro Characterization as Inhibitors of Protein–Protein Interaction." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Suzuki-Miyaura cross-coupling reaction conditions for 5,7-dibromochroman-4-one

Application Note: Regioselective Suzuki-Miyaura Cross-Coupling of 5,7-Dibromochroman-4-one

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Experimental Protocols

Executive Summary & Mechanistic Rationale

The chroman-4-one scaffold is a privileged pharmacophore found in numerous natural products, flavonoids, and synthetic therapeutics. Derivatization of this core via palladium-catalyzed Suzuki-Miyaura cross-coupling is a critical pathway in drug discovery[1]. However, when utilizing 5,7-dibromochroman-4-one as a starting material, researchers face the challenge of differentiating between two reactive carbon-halogen bonds.

As a Senior Application Scientist, I have structured this guide to move beyond mere empirical steps, focusing instead on the causality of regioselectivity . The differentiation between the C5 and C7 positions is governed by a delicate balance of steric and electronic factors[2]:

-

Steric Shielding at C5: The bromine atom at the C5 position experiences a severe peri-interaction with the adjacent C4 ketone carbonyl. This steric congestion significantly raises the activation energy required for the bulky Pd0Ln complex to undergo oxidative addition.

-

Electronic Activation at C7: The C7 position is sterically unhindered and electronically activated by the electron-donating resonance of the C1 ring oxygen (which is para to C7).

Consequently, the C7–Br bond is kinetically favored for oxidative addition. By carefully modulating catalyst selection, ligand bulk, and stoichiometry, one can achieve either highly regioselective C7-monoarylation or exhaustive 5,7-bis-arylation.

Reaction Pathway & Workflow

The following diagram illustrates the divergent synthetic pathways based on the applied catalytic conditions.

Reaction pathways for the regioselective Suzuki-Miyaura coupling of 5,7-dibromochroman-4-one.

Quantitative Optimization Data

To achieve self-validating and reproducible results, the reaction parameters must be strictly controlled. Table 1 summarizes the optimal conditions required to drive the reaction toward either the mono- or bis-arylated product.

Table 1: Optimization of Reaction Conditions for 5,7-Dibromochroman-4-one

| Target Product | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent System | Temp (°C) | Yield (%) |

| C7-Monoaryl | Pd(PPh3)4 (5%) | None | Na2CO3 (2.0) | Toluene/EtOH/H2O | 80 | 82 - 88 |

| C7-Monoaryl | Pd(dppf)Cl2 (5%) | None | K2CO3 (2.0) | Dioxane/H2O | 80 | 75 - 80 |

| 5,7-Bisaryl | Pd2(dba)3 (5%) | SPhos (10%) | K3PO4 (3.0) | Toluene/H2O | 100 | 85 - 92 |

| 5,7-Bisaryl | Pd(PPh3)4 (10%) | None | Na2CO3 (3.0) | Toluene/EtOH/H2O | 100 | < 30 (Stalls) |

Data Insight: Notice that Pd(PPh3)4 fails to achieve bis-arylation even at elevated temperatures. The steric bulk at C5 necessitates the use of a dialkylbiaryl phosphine ligand like SPhos[3].

Detailed Experimental Protocols

These protocols are designed as self-validating systems . Built-in analytical checkpoints ensure that the user can diagnose and correct deviations in real-time.

Protocol A: Regioselective C7-Monoarylation

Objective: Exploit the kinetic preference of the C7 position using a standard, less sterically demanding catalyst[2].

-

Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5,7-dibromochroman-4-one (1.00 mmol, 1.0 eq) and the desired arylboronic acid (1.05 mmol, 1.05 eq).

-

Causality: Strict stoichiometric control (1.05 eq) is mandatory. Excess boronic acid will erode regioselectivity and lead to unwanted C5-arylation.

-

-

Catalyst & Base Addition: Add Pd(PPh3)4 (0.05 mmol, 5 mol%) and Na2CO3 (2.00 mmol, 2.0 eq).

-

Solvent Degassing: Add 10 mL of a Toluene/EtOH/H2O mixture (v/v/v 2:1:1) that has been thoroughly sparged with argon for 15 minutes.

-

Causality: The biphasic system is critical. The transmetalation step of the Suzuki cycle requires the formation of a highly reactive palladium-hydroxo intermediate[1]. Water dissolves the inorganic base to facilitate this, while ethanol acts as a phase-transfer agent.

-

-

Reaction Execution: Seal the flask and heat to 80 °C under an argon atmosphere for 4 hours.

-

In-Process Validation: At 3 hours, perform a TLC (Hexanes/EtOAc 4:1). The starting material ( Rf≈0.6 ) should be consumed, replaced by a single major spot ( Rf≈0.45 ). If a lower Rf spot appears (bis-arylation), quench immediately.

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo. Purify via silica gel flash chromatography.

Protocol B: Exhaustive 5,7-Bis-arylation

Objective: Overcome the severe peri-steric hindrance at C5 using an electron-rich, bulky Buchwald ligand[3].

-

Reagent Preparation: In a Schlenk flask, add 5,7-dibromochroman-4-one (1.00 mmol, 1.0 eq) and the arylboronic acid (2.50 mmol, 2.5 eq).

-

Causality: A large excess of boronic acid is required to drive the thermodynamically demanding C5 coupling to completion and to compensate for any protodeboronation occurring at higher temperatures.

-

-

Catalyst & Base Addition: Add Pd2(dba)3 (0.025 mmol, 2.5 mol% - yielding 5 mol% Pd), SPhos (0.10 mmol, 10 mol%), and anhydrous K3PO4 (3.00 mmol, 3.0 eq).

-

Causality: SPhos is highly electron-rich, accelerating oxidative addition into the hindered C5–Br bond. Its steric bulk subsequently forces the reductive elimination step to form the C–C bond[3]. K3PO4 is utilized as it is a stronger base than Na2CO3 , further accelerating transmetalation.

-

-

Solvent Degassing: Add 12 mL of an argon-sparged Toluene/H2O mixture (v/v 5:1).

-

Reaction Execution: Heat to 100 °C under argon for 12–16 hours.

-

In-Process Validation: Monitor via LC-MS. If the reaction stalls at the mono-arylated intermediate, the catalyst may have precipitated (indicated by the solution turning black/forming Pd-black). If the solution remains yellow/orange but stalled, the boronic acid has likely undergone protodeboronation. Correction: Spike the reaction with an additional 0.5 eq of boronic acid.

-

Workup: Follow the standard extraction protocol outlined in Protocol A, followed by chromatographic purification.

References

-

Title: Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds | Source: Chemical Reviews | URL: [Link]

-

Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands | Source: Accounts of Chemical Research | URL: [Link]

-

Title: Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles | Source: Tetrahedron | URL: [Link]

Sources

Application Note: Regioselective Functionalization Methods for 5,7-Dibromochroman-4-one

An In-Depth Technical Guide

Introduction: The Strategic Value of 5,7-Dibromochroman-4-one in Medicinal Chemistry

The chroman-4-one scaffold is recognized as a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antioxidant, and antimicrobial properties.[3][4] The 5,7-dibromochroman-4-one derivative is a particularly valuable starting material, serving as a versatile building block for the synthesis of compound libraries. The two bromine atoms act as synthetic handles that can be selectively functionalized, allowing for the systematic exploration of structure-activity relationships (SAR).[1]

The challenge and opportunity lie in achieving regioselectivity—the ability to functionalize one bromine atom selectively over the other. The electronic environments of the C5 and C7 positions are non-equivalent due to the influence of the C4-keto group and the heterocyclic oxygen atom. The C5-Br bond is ortho to the electron-withdrawing carbonyl group, rendering it more electron-deficient and sterically influenced. In contrast, the C7-Br bond is para to the carbonyl. This inherent electronic and steric differentiation is the key to controlling which position reacts preferentially in cross-coupling reactions.[5][6]

This guide provides a detailed overview of field-proven, regioselective functionalization methods for 5,7-dibromochroman-4-one, with a focus on palladium-catalyzed cross-coupling reactions. We will explore the mechanistic basis for selectivity and provide robust, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Logical Framework for Regioselective Functionalization

The strategic functionalization of 5,7-dibromochroman-4-one hinges on exploiting the differential reactivity of the C5-Br and C7-Br bonds. In palladium-catalyzed cross-coupling reactions, the catalytic cycle is typically initiated by the oxidative addition of the aryl halide to a Pd(0) complex. The rate of this step is highly sensitive to the electronic density and steric hindrance at the carbon-halogen bond. Generally, a more electron-poor aryl halide will undergo oxidative addition more readily. For 5,7-dibromochroman-4-one, the C5-Br bond, being ortho to the carbonyl group, is often considered the more reactive site for initial functionalization under specific catalytic conditions. However, selectivity can be finely tuned by the choice of ligand, base, and solvent, allowing for targeted modification at either position.

Caption: Sequential functionalization workflow for 5,7-dibromochroman-4-one.

Method 1: Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organoboron species with an organic halide.[7] For dihalogenated substrates, monofunctionalization can be achieved with high selectivity by carefully controlling the reaction stoichiometry and conditions.[5][6] Using a slight deficiency of the boronic acid (e.g., 0.95 equivalents) can favor monosubstitution.

Causality of Selectivity

The selectivity between the C5 and C7 positions is primarily dictated by the kinetics of the oxidative addition step.[8] The electron-withdrawing effect of the adjacent carbonyl group makes the C5-Br bond more susceptible to oxidative addition by the Pd(0) catalyst compared to the C7-Br bond. Therefore, under kinetically controlled conditions, functionalization at C5 is often favored.

Caption: General scheme for Suzuki-Miyaura monofunctionalization.

Protocol: Selective C5-Arylation via Suzuki-Miyaura Coupling

Materials and Reagents:

-

5,7-Dibromochroman-4-one

-

Arylboronic acid (e.g., Phenylboronic acid)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Sodium Carbonate (Na₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

Procedure:

-

To a flame-dried Schlenk flask, add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg), the desired arylboronic acid (0.95 mmol), and Na₂CO₃ (3.0 mmol, 318 mg).

-

Add the palladium catalyst, Pd(dppf)Cl₂ (0.05 mmol, 41 mg).

-

Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere.

-

Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the 5-aryl-7-bromochroman-4-one product.

| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity (C5:C7) |

| Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/H₂O | 90 | 16 | 75-85 | >95:5 |

| Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 70-80 | 90:10 |

Table 1: Representative conditions for selective Suzuki-Miyaura coupling.

Method 2: Regioselective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for constructing C-N bonds.[9][10] The choice of phosphine ligand is critical for achieving high yields and controlling selectivity. Bulky, electron-rich ligands often accelerate the rate-limiting reductive elimination step and can influence the regiochemical outcome.[10]

Causality of Selectivity

Similar to the Suzuki coupling, selectivity is largely governed by the oxidative addition step. However, the nature of the ligand-palladium complex can introduce subtle steric biases. Highly bulky ligands (e.g., XPhos, BrettPhos) may show a preference for the less sterically hindered C7 position, providing a powerful tool to invert the "natural" C5 selectivity.

Caption: General scheme for Buchwald-Hartwig amination, targeting the C7 position.

Protocol: Selective C7-Amination via Buchwald-Hartwig Coupling

Materials and Reagents:

-

5,7-Dibromochroman-4-one

-

Amine (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Sodium tert-butoxide (NaOtBu)

-

Anhydrous Toluene

Procedure:

-

In a glovebox or under a stream of argon, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol, 18.3 mg), Xantphos (0.05 mmol, 29 mg), and NaOtBu (1.4 mmol, 135 mg).

-

Add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg).

-

Seal the tube, remove from the glovebox, and add anhydrous toluene (5 mL) followed by the amine (e.g., morpholine, 1.2 mmol, 105 µL) via syringe.

-

Place the sealed tube in a preheated oil bath at 110 °C and stir for 20-24 hours.

-

After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium black and inorganic salts.

-

Concentrate the filtrate and purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired 7-amino-5-bromochroman-4-one.

| Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity (C7:C5) |

| Xantphos | NaOtBu | Toluene | 110 | 24 | 70-80 | >90:10 |

| BrettPhos | LHMDS | Dioxane | 100 | 20 | 75-85 | >95:5 |

Table 2: Ligand-controlled conditions for selective Buchwald-Hartwig amination.

Method 3: Regioselective Sonogashira Coupling

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis.[11][12] The reaction typically employs a dual catalytic system of palladium and copper(I).[13] The regioselectivity follows similar principles to other palladium-catalyzed reactions, with the more electrophilic C5-Br bond being the preferred site of reaction.

Protocol: Selective C5-Alkynylation via Sonogashira Coupling

Materials and Reagents:

-

5,7-Dibromochroman-4-one

-

Terminal Alkyne (e.g., Phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Add 5,7-dibromochroman-4-one (1.0 mmol, 306 mg), Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and CuI (0.06 mmol, 11.4 mg) to a flame-dried Schlenk flask.

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous THF (8 mL) and triethylamine (3.0 mmol, 418 µL) via syringe.

-

Add the terminal alkyne (1.1 mmol, e.g., phenylacetylene, 121 µL) dropwise at room temperature.

-

Stir the reaction at room temperature for 8-12 hours, or until TLC indicates consumption of the starting material.

-

Upon completion, dilute the mixture with diethyl ether and filter through Celite to remove the amine salt.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to afford the 5-alkynyl-7-bromochroman-4-one.

| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Regioselectivity (C5:C7) |

| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 10 | 80-90 | >95:5 |

| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMSO | 60 | 8 | 75-85 | 90:10 |

Table 3: Conditions for selective Sonogashira coupling.

Conclusion

5,7-Dibromochroman-4-one is a powerful platform for generating molecular diversity. By understanding the electronic and steric factors that govern the reactivity of the C5 and C7 positions, researchers can achieve high regioselectivity in a variety of palladium-catalyzed cross-coupling reactions. The protocols detailed in this guide for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide reliable and reproducible methods for the selective synthesis of C-C and C-N bonds. These strategies enable the controlled, sequential functionalization of the chromanone core, facilitating the rapid development of novel compounds for drug discovery and materials science.

References

- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ

- PdII-Catalyzed Oxidative Aldehyde-sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO for the Selective Synthesis of Esters, Sugar-Based Analogues, and β-Hydroxy Chromanones: An 18O-Labeling Study. ACS Omega.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews.

- Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry.

- Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities. European Journal of Medicinal Chemistry.

- Regioselective (site-selective) functionalisation of unsaturated halogenated nitrogen, oxygen and sulfur heterocycles by Pd-catalysed cross-couplings and direct arylation processes. Chemical Society Reviews.

- Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. Journal of the American Chemical Society.

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC.

- Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activ

- Mini-review Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities.

- Buchwald–Hartwig amin

- Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Deriv

- Buchwald-Hartwig Amin

- Sonogashira coupling. Wikipedia.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Sonogashira Coupling. Organic Chemistry Portal.

- Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Journal of Advanced Research in Applied Sciences and Engineering Technology.

- Suzuki-Miyaura Cross Coupling Reaction. TCI Chemicals.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives [mdpi.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ikm.org.my [ikm.org.my]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. Sonogashira Coupling [organic-chemistry.org]

Technical Support Center: Solvent Selection & Crystallization Optimization for 5,7-Dibromochroman-4-one

Welcome to the Technical Support Center for the isolation and purification of 5,7-dibromochroman-4-one (CAS: 1344704-76-2). As a rigid, bicyclic brominated intermediate, this compound presents unique thermodynamic challenges during scale-up, including liquid-liquid phase separation (oiling out), polymorphic variability, and impurity entrapment.

This guide provides drug development professionals with a self-validating framework to rationally select solvents, optimize metastable zone widths (MSZW), and troubleshoot common crystallization failures.

The Causality of Solvent Selection (The "Why")

Crystallization is a highly controlled phase transition dictated by solute-solvent interactions. For moderately polar molecules like 5,7-dibromochroman-4-one, the solvent dictates the self-assembly of pre-nucleation clusters.

-

Thermodynamic Solubility & Oiling Out: Strongly interacting solvents (e.g., DMSO, DMF) yield high solubility but compress the maximum achievable supersaturation. Upon cooling, this often pushes the system into the binodal region—causing the drug to "oil out" (liquid-liquid phase separation) before nucleation can occur.

-

Anti-Solvent Dynamics: Introducing an anti-solvent (e.g., water or heptane) to a polar aprotic solvent (e.g., Acetonitrile) dramatically steepens the solubility curve. This binary approach depresses the activity coefficient of the solute, enabling higher crystal yields while maintaining a workable metastable zone width.

Rational Crystallization Workflow

To avoid empirical guesswork, we recommend a systematic, closed-loop approach to solvent screening.

Workflow for rational solvent selection and crystallization optimization.

Self-Validating Experimental Protocol: Binary Solvent Screening

This protocol utilizes a self-validating loop to establish the optimal solvent ratio and cooling profile for 5,7-dibromochroman-4-one.

Step 1: Primary Solvent Saturation

-

Weigh 500 mg of crude 5,7-dibromochroman-4-one into a series of 10 mL jacketed crystallizers.

-

Add 5 mL of primary solvent (e.g., Acetonitrile) to each vessel.

-

Heat to 50°C under constant agitation (400 rpm) until complete dissolution is achieved.

-

Causality: Heating ensures the destruction of any pseudo-polymorphic "ghost" nuclei that could prematurely seed the solution and skew solubility data.

-

Step 2: Anti-Solvent Titration & Cloud Point Determination

-

Maintain isothermal conditions at 50°C.

-

Titrate the anti-solvent (e.g., Water) at a rate of 0.1 mL/min using an automated syringe pump.

-

Monitor via a turbidity probe (e.g., Crystal16). Record the exact volume fraction where transmittance drops below 95% (Cloud Point).

-

Validation Check: Inspect the turbid solution under cross-polarized light. If the solution is milky but lacks birefringence, the system has oiled out. Self-Correction: Adjust the primary solvent to a less potent one (e.g., Ethanol) to bypass the liquid-liquid phase separation boundary.

-

Step 3: MSZW Mapping and Cooling

-

Once the ideal binary ratio is found (e.g., 90:10 Acetonitrile:Water), prepare a saturated solution at 50°C.

-

Cool the system at a linear rate of 0.5°C/min.

-

Record the nucleation temperature ( Tnuc ). The difference between the saturation temperature ( Tsat ) and Tnuc is the Metastable Zone Width (MSZW).

-

Validation Check: A wide MSZW (>10°C) allows for consistent seeding. A narrow MSZW (<5°C) risks uncontrolled spontaneous nucleation, which traps impurities in the crystal lattice.

-

Quantitative Data: Solvent Matrix for Chroman-4-ones

Below is a summary of expected thermodynamic behaviors when screening solvents for brominated chromanone derivatives.

| Solvent System | Polarity Index | Boiling Point (°C) | Expected Solubility | Oiling-Out Risk | Recommended Phase |

| Acetonitrile (ACN) | 5.8 | 82.0 | Moderate | Low | Primary Solvent |

| Ethanol (EtOH) | 5.2 | 78.4 | Low-Moderate | Low | Co-solvent / Green Alternative |

| DMSO | 7.2 | 189.0 | High | High | Avoid as Primary |

| ACN / Water (90:10) | ~6.0 | N/A | High | Moderate | Optimal Binary System |

| n-Heptane | 0.1 | 98.4 | Very Low | N/A | Wash / Anti-solvent |

Troubleshooting & FAQs

Q1: My 5,7-dibromochroman-4-one solution is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the supersaturation trajectory crosses the binodal curve before reaching the spinodal nucleation boundary. This is highly dependent on the crystalline solubility of the drug in the chosen solvent. Solvents with excessively high solubility (like pure DMSO) 1, making LLPS more likely at lower temperatures[1].

-

Solution: Shift to a solvent with lower absolute solubility (e.g., Acetonitrile or Ethanol) or increase the anti-solvent fraction. Furthermore, lowering the initial saturation temperature can help bypass the LLPS region entirely[1].

Q2: How can I maximize my crystal yield without sacrificing the purity of the chromanone core? A: Employ a 2[2]. Because of the excess thermodynamic properties of real solutions, a solvent mixture can depress the activity coefficient of the solute, tailoring the solubility curve to be steep at high temperatures and flat at low temperatures[2]. For chroman-4-one derivatives, a mixture of3 has been shown to rapidly suppress side-reaction impurities while maximizing the recovery of the target intermediate[3].